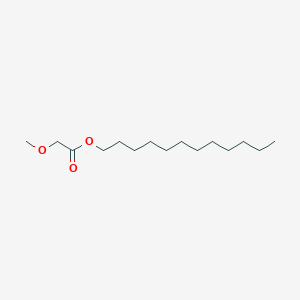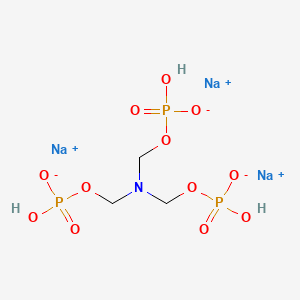
Sodium amino-tris(methylenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium amino-tris(methylenesulphonate) is a chemical compound with the molecular formula C3H13NNaO9P3 and a molecular weight of 323.05 g/mol . It is known for its high solubility in water and its use in various industrial and scientific applications. The compound is often utilized for its chelating properties and its ability to stabilize metal ions in solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium amino-tris(methylenesulphonate) typically involves the reaction of nitrilotris(methylenephosphonic acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of sodium amino-tris(methylenesulphonate) involves the continuous addition of nitrilotris(methylenephosphonic acid) to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium amino-tris(methylenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce lower oxidation state phosphonates .
Aplicaciones Científicas De Investigación
Sodium amino-tris(methylenesulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to stabilize metal ions in solution.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion
Mecanismo De Acción
The mechanism of action of sodium amino-tris(methylenesulphonate) involves its ability to chelate metal ions, thereby stabilizing them in solution. This chelation process prevents the metal ions from participating in unwanted side reactions. The compound’s molecular targets include various metal ions such as calcium, magnesium, and iron. The pathways involved in its action are primarily related to its interaction with these metal ions .
Comparación Con Compuestos Similares
Aminotri(methylenephosphonic acid): Similar in structure but lacks the sodium ions.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with a broader range of applications.
Nitrilotriacetic acid (NTA): Similar chelating properties but different molecular structure
Uniqueness: Sodium amino-tris(methylenesulphonate) is unique due to its high water solubility and specific chelating properties, making it particularly useful in applications where metal ion stabilization is crucial. Its ability to form stable complexes with a variety of metal ions sets it apart from other chelating agents .
Propiedades
Fórmula molecular |
C3H9NNa3O12P3 |
|---|---|
Peso molecular |
412.99 g/mol |
Nombre IUPAC |
trisodium;[bis[[hydroxy(oxido)phosphoryl]oxymethyl]amino]methyl hydrogen phosphate |
InChI |
InChI=1S/C3H12NO12P3.3Na/c5-17(6,7)14-1-4(2-15-18(8,9)10)3-16-19(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clave InChI |
PBMKEHHTKRIEFA-UHFFFAOYSA-K |
SMILES canónico |
C(N(COP(=O)(O)[O-])COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


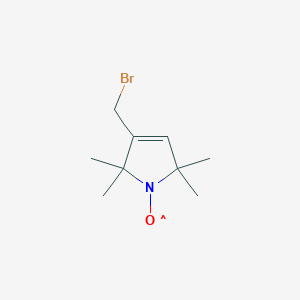
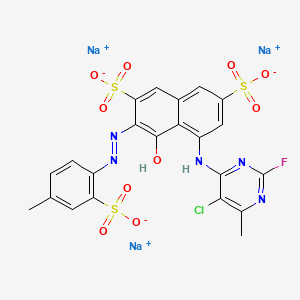
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
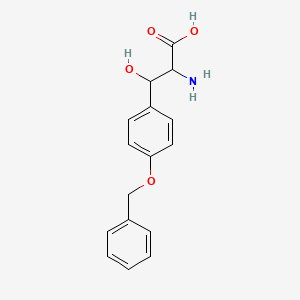
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
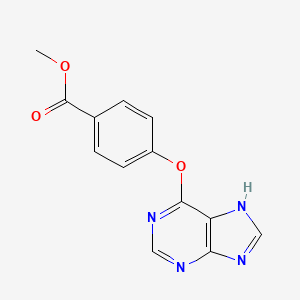
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
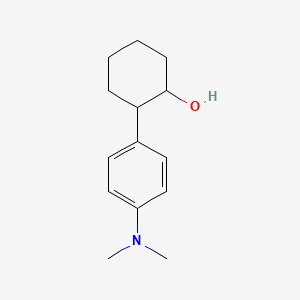
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)

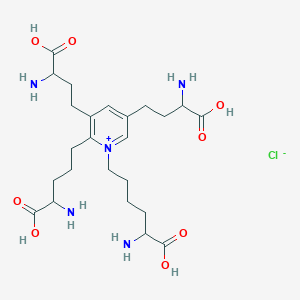
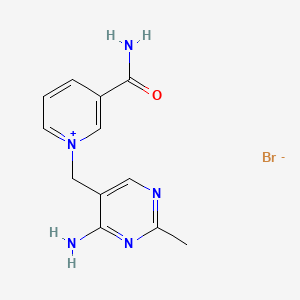
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
